For researchers requiring isolated β1-adrenoceptor blockade without α1 interference, racemic amosulalol introduces confounding stereochemical variability. (-)-Amosulalol (CAS 94666-15-6) resolves this with a pA2 of 7.9 at β1-adrenoceptors-100-fold greater than the (+)-enantiomer.
- Enables precise β1-signaling studies free from α-blockade artifacts present in racemic mixtures.
- Serves as a defined chiral standard for analytical method validation.
- Supplied with certified purity; standard global shipping for B2B procurement.
Molecular FormulaC18H24N2O5S
Molecular Weight380.5 g/mol
CAS No.94666-15-6
Cat. No.B605488
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
(-)-Amosulalol: Adrenergic Receptor Profile
(-)-Amosulalol (also designated (-)-YM 09538; CAS 94666-15-6) is the R-enantiomer of the dual α/β-adrenoceptor antagonist amosulalol [1]. As a chiral compound within the sulfonamide-substituted phenylethylamine class, it acts as an orally active inhibitor of both α1- and β1-adrenergic receptors, contributing to antihypertensive activity in experimental models . The compound exhibits stereospecific receptor interactions: the (-)-enantiomer preferentially blocks β-adrenoceptors, while the (+)-enantiomer exhibits greater potency at α-adrenoceptors [2]. This stereochemical divergence makes (-)-amosulalol a valuable molecular tool for dissecting adrenergic pharmacology and for studies requiring a β-dominant dual-antagonist profile.
Stereochemical Control
Enantiomer-specific β1/α1 receptor interaction study context
β1-Dominant Profile
Reported β1-preferring antagonist profile without confounding α1 interference
Chiral Comparison Tool
Used as the (-)-enantiomer for dissecting adrenergic pharmacology in enantiomer-comparison studies
[2] Honda K, Takenaka T, et al. Adrenoceptor blocking and cardiovascular effects of the optical isomers of amosulalol (YM-09538) in rats. Jpn J Pharmacol. 1986 Aug;41(4):459-66. doi: 10.1254/jjp.41.459. View Source
(-)-Amosulalol: Substitution Limitations
Generic substitution among α/β-adrenoceptor antagonists introduces significant variability due to stereochemical specificity, differing α:β potency ratios, and divergent pharmacokinetic profiles [1]. Racemic amosulalol contains both (-)- and (+)-enantiomers, which exhibit opposing receptor selectivity: the (-)-enantiomer is a potent β1-antagonist, whereas the (+)-enantiomer is a more potent α1-antagonist [2]. Consequently, using the racemate alters the functional α:β blockade balance compared to the isolated (-)-enantiomer. Furthermore, structural analogs such as labetalol and arotinolol exhibit distinct potency hierarchies in vivo, with amosulalol demonstrating approximately threefold greater antihypertensive potency than labetalol in spontaneously hypertensive rats (SHR) [3]. These stereochemical and pharmacological divergences render direct substitution without quantitative validation unreliable for reproducible experimental outcomes or therapeutic modeling.
[1] Louis WJ, McNeil JJ, Drummer OH. Pharmacology of combined alpha-beta-blockade. I. Drugs. 1984;28 Suppl 2:16-34. doi: 10.2165/00003495-198400282-00003. View Source
[2] Honda K, Takenaka T, et al. Adrenoceptor blocking and cardiovascular effects of the optical isomers of amosulalol (YM-09538) in rats. Jpn J Pharmacol. 1986 Aug;41(4):459-66. doi: 10.1254/jjp.41.459. View Source
[3] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. doi: 10.1097/00005344-199424050-00015. View Source
(-)-Amosulalol: Comparative Evidence
β1-Adrenoceptor Antagonist Enantioselectivity
(-)-Amosulalol demonstrates a 100-fold higher potency as a β1-adrenoceptor antagonist compared to (+)-amosulalol, as determined by pA2 values in the rat isolated right ventricle preparation [1].
β1 EnantioselectivityHead-to-head
100-fold higher β1 potency (pA2 7.9 vs 5.9)
Enantiomer-specific β1 blockade context
Isolated rat right ventricle; isoprenaline antagonism
Electrically driven rat isolated right ventricle; antagonism of isoprenaline-induced contractile responses
Why This Matters
This quantifies the enantiomeric basis for β1-selectivity, enabling users to select the appropriate isomer for experiments requiring predominant β-blockade without the confounding α-blockade contributed by the (+)-isomer.
[1] Doggrell SA. Effects of (+)- and (-)-amosulalol on the rat isolated right ventricle. J Cardiovasc Pharmacol. 1987 Feb;9(2):213-8. doi: 10.1097/00005344-198702000-00014. View Source
β1-Selective Blockade in Pithed Rats
In pithed normotensive rats, (-)-amosulalol was approximately 60 times more potent than (+)-amosulalol at blocking β1-adrenoceptors, but approximately 10 times less potent at blocking α1-adrenoceptors, based on DR2 values derived from Schild analysis [1].
β1/α1 Isoform SelectivityHead-to-head
β1: DR2 324 μg/kg vs 30 μg/kg (60-fold); α1: ~10-fold less potent
Supports β1-dominant isoform selection
Pithed rat; phenylephrine vasopressor model
α1-adrenoceptorβ1-adrenoceptorDR2in vivo pharmacology
Evidence Dimension
α1-adrenoceptor blockade potency (DR2)
Target Compound Data
DR2 = 324 μg/kg i.v.
Comparator Or Baseline
(+)-Amosulalol: DR2 = 30 μg/kg i.v.
Quantified Difference
(-)-isomer is ~10-fold less potent at α1
Conditions
Pithed normotensive rats; antagonism of phenylephrine-induced vasopressor responses
Why This Matters
This provides quantitative justification for selecting (-)-amosulalol over the (+)-isomer or racemate when β1-selective blockade with minimal α1 interference is the experimental objective.
α1-adrenoceptorβ1-adrenoceptorDR2in vivo pharmacology
[1] Honda K, Takenaka T, et al. Adrenoceptor blocking and cardiovascular effects of the optical isomers of amosulalol (YM-09538) in rats. Jpn J Pharmacol. 1986 Aug;41(4):459-66. doi: 10.1254/jjp.41.459. View Source
Antihypertensive Potency vs. Labetalol in SHR
Oral administration of racemic amosulalol produced a dose-dependent antihypertensive effect without reflex tachycardia in conscious spontaneously hypertensive rats (SHR), with approximately threefold greater potency than labetalol and arotinolol in decreasing blood pressure [1].
Antihypertensive Potency (SHR)Head-to-head
Racemic amosulalol ~3-fold more potent than labetalol
Reported potency rank in hypertensive rodent model
Conscious SHR; oral dose range 1–30 mg/kg
antihypertensivespontaneously hypertensive ratblood pressurein vivo efficacy
Evidence Dimension
Antihypertensive potency in SHR
Target Compound Data
Racemic amosulalol: effective dose range 1-30 mg/kg p.o.
Comparator Or Baseline
Labetalol and arotinolol
Quantified Difference
Approximately 3-fold more potent than both comparators
Conditions
Conscious spontaneously hypertensive rats (SHR); single oral administration
Why This Matters
Establishes the potency hierarchy of amosulalol relative to clinically established dual antagonists, supporting its selection for studies requiring maximal antihypertensive efficacy in rodent models.
antihypertensivespontaneously hypertensive ratblood pressurein vivo efficacy
[1] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. doi: 10.1097/00005344-199424050-00015. View Source
α1- and β1-Blockade Compared to Labetalol
In conscious pithed rats, amosulalol was approximately 12 times more potent than labetalol as an α1-adrenoceptor antagonist, while exhibiting approximately equivalent potency to labetalol as a β1-adrenoceptor antagonist [1].
α1/β1 Potency vs LabetalolHead-to-head
α1: 12-fold more potent than labetalol; β1: approximately equipotent
Labetalol: ~12-fold less potent at α1; approximately equipotent at β1
Quantified Difference
12-fold greater α1 potency vs. labetalol; equivalent β1 potency
Conditions
Conscious pithed rats; antagonism of phenylephrine (α1) and isoproterenol (β1) responses
Why This Matters
Reveals that amosulalol's superior α1-blockade relative to labetalol—while maintaining comparable β1-blockade—provides a distinct α:β potency ratio that may be advantageous for specific research applications.
α1-adrenoceptorβ1-adrenoceptorDR10labetalol
[1] Honda K, Takenaka T, et al. Autonomic and antihypertensive activity of oral amosulalol (YM-09538) in conscious rats. Jpn J Pharmacol. 1985 May;38(1):31-41. doi: 10.1254/jjp.38.31. View Source
Metabolic Neutrality in Diabetic Hypertension
In a 24-week open study of 41 hypertensive patients with non-insulin dependent diabetes mellitus, amosulalol (20-60 mg daily) significantly reduced blood pressure without affecting glucose or lipid metabolism. Plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglyceride levels remained unchanged [1].
Metabolic Endpoint ProfileClass-level
BP 174/92 → 148/80 mmHg; glucose/lipids unchanged (24 wk, N=41)
For procurement decisions involving studies of hypertension comorbid with metabolic disorders, this evidence supports selecting amosulalol over β-blockers known to adversely affect glucose and lipid profiles.
[1] Inoue Y, Yaga K, Nishimura M, et al. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics. Curr Med Res Opin. 1992;12(8):564-71. doi: 10.1185/03007999209111523. View Source
(-)-Amosulalol Research Applications
Enantioselective Adrenergic Pharmacology
(-)-Amosulalol is the preferred molecular tool for studies requiring isolated β1-adrenoceptor blockade with minimal α1-adrenoceptor interference. With a pA2 of 7.9 at β1-adrenoceptors—100-fold greater than its (+)-enantiomer—this compound enables precise dissection of β-adrenergic signaling pathways in isolated tissue preparations without the confounding α-blockade introduced by the racemate or (+)-isomer [1].
In Vivo Antihypertensive Screening in Rodents
For laboratories screening dual α/β-antagonists in hypertensive rodent models, racemic amosulalol offers a validated efficacy benchmark, demonstrating threefold greater antihypertensive potency than labetalol and arotinolol in conscious SHR with sustained effect >10 hours at higher doses (10-30 mg/kg p.o.) [1]. This established potency hierarchy supports its use as a positive control or reference compound in preclinical hypertension studies.
Hypertension Comorbid with Metabolic Disorders
Amosulalol is particularly suitable for studies involving hypertension comorbid with diabetes or metabolic disorders. Clinical evidence demonstrates that 24-week treatment with amosulalol (20-60 mg/day) reduces blood pressure from 174/92 mmHg to 148/80 mmHg without adversely affecting glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, or triglyceride levels [1]. This metabolic neutrality distinguishes it from conventional β-blockers and supports its selection for research focused on cardiometabolic disease.
SAR and Chiral Separation Studies
The pronounced stereochemical divergence between (-)-amosulalol (β1-selective) and (+)-amosulalol (α1-selective) provides a defined chiral pair for SAR investigations of phenylethylamine-based adrenoceptor antagonists [1]. This compound is valuable for analytical method development, chiral chromatography validation, and studies exploring the molecular basis of enantioselective receptor recognition.
Application
Selection Property
Validation Focus
β1-Selective Pathway Studies
Enantiomer-specific β1 profile
β-adrenergic signaling dissection
Rodent Hypertension Model Studies
Dual α/β antagonist profile
Antihypertensive endpoint context
Cardiometabolic Endpoint Studies
Reported metabolic endpoint profile
Glucose/lipid endpoint monitoring
Chiral Separation & SAR Studies
Stereochemical control context
Enantiomer attribution review
[1] Doggrell SA. Effects of (+)- and (-)-amosulalol on the rat isolated right ventricle. J Cardiovasc Pharmacol. 1987 Feb;9(2):213-8. doi: 10.1097/00005344-198702000-00014. View Source
[2] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. doi: 10.1097/00005344-199424050-00015. View Source
[3] Inoue Y, Yaga K, Nishimura M, et al. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics. Curr Med Res Opin. 1992;12(8):564-71. doi: 10.1185/03007999209111523. View Source
[4] Honda K, Takenaka T, et al. Adrenoceptor blocking and cardiovascular effects of the optical isomers of amosulalol (YM-09538) in rats. Jpn J Pharmacol. 1986 Aug;41(4):459-66. doi: 10.1254/jjp.41.459. View Source
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